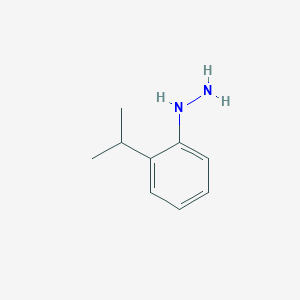

2-Isopropylphenylhydrazine

Overview

Description

2-Isopropylphenylhydrazine hydrochloride (CAS# 58928-82-8) is a useful research chemical . It has a molecular weight of 186.68 and a molecular formula of C9H14N2.HCl .

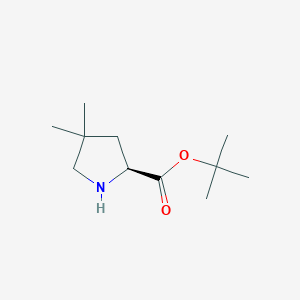

Molecular Structure Analysis

The molecular structure of this compound hydrochloride can be represented by the canonical SMILES string: CC©C1=CC=CC=C1NN.Cl . The InChI string representation is: InChI=1S/C9H14N2.ClH/c1-7(2)8-5-3-4-6-9(8)11-10;/h3-7,11H,10H2,1-2H3;1H .Physical And Chemical Properties Analysis

This compound hydrochloride has a molecular weight of 186.68 . Other physical and chemical properties such as melting point, boiling point, and density are not specifically mentioned for this compound .Scientific Research Applications

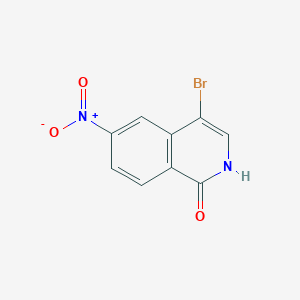

1. Antitumor Activities

2-Isopropylphenylhydrazine derivatives, such as 2-benzoxazolyl hydrazones, have demonstrated significant antitumor activities. These compounds have been found to inhibit in vitro cell proliferation and have shown effectiveness against leukemia, colon, and ovarian cancer cells. E-13k, a specific compound in this category, was notably efficient in inhibiting the proliferation of MCF-7 breast carcinoma cells, without affecting nontransformed MCF-10A cells, indicating its potential as a selective anticancer agent (Easmon et al., 2006).

2. Bioorthogonal Chemistry in Drug Delivery

3-Isocyanopropyl derivatives, related to this compound, have been explored for their potential in bioorthogonal reactions. These reactions are pivotal in chemically controlling the release of bioactive agents and reporter probes in biological systems. The research demonstrates the utility of these compounds in releasing phenols and amines under physiological conditions, highlighting their potential in drug delivery and chemical biology (Tu et al., 2018).

3. Environmental Applications

Modified nano-alumina with 2,4-Dinitrophenylhydrazine, a compound related to this compound, has been used for the removal of heavy metal ions in water samples. This research suggests that such modified nano-alumina can efficiently adsorb and remove metal ions like Pb(II), Cr(III), and Cd(II), making it a promising material for environmental purification (Afkhami et al., 2010).

4. Analytical Chemistry and Sensor Development

This compound derivatives have been utilized in the development of fluorescent probes for selective detection of metal ions, such as copper ions, in environmental and biological systems. These probes exhibit high sensitivity and specificity, demonstrating their utility in practical applications like monitoring heavy metals in living cells (Udhayakumari et al., 2014).

Safety and Hazards

properties

IUPAC Name |

(2-propan-2-ylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)8-5-3-4-6-9(8)11-10/h3-7,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVAJAXYAJWWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

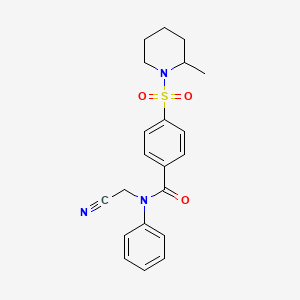

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B2662800.png)

![N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2662809.png)

![1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2662814.png)

![8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2662815.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662818.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethoxybenzyl)propanamide](/img/structure/B2662819.png)

![(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2662820.png)